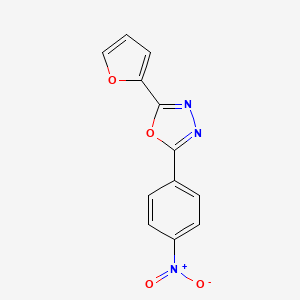

2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole and related compounds has been a subject of research for many years. One study discusses the preparation of related compounds from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid, highlighting the chemical processes involved in creating these complex molecules (Hirao, Kato, & Hirota, 1971).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles, including this compound, is characterized by the presence of a 5-nitro-2-furyl or 2,5-dimethyl-3-furyl building block. This unique structure contributes to the compound's physical and chemical properties, as evidenced in various studies (Jedlovská & Gavláková, 1994).

Chemical Reactions and Properties

The compound undergoes various chemical reactions due to its functional groups. For instance, its reactions with nucleophiles and active methylene compounds result in the formation of different derivatives with distinct properties (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).

Physical Properties Analysis

The physical properties of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, derivatives with different alkyl or alkoxy substituents exhibit varying mesogenic properties, indicating a dependence on molecular configuration (Fouad, Davis, & Twieg, 2018).

Chemical Properties Analysis

The chemical properties of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole are characterized by their interactions with other compounds. These interactions lead to the synthesis of derivatives with varied biological effects, such as antimicrobial and antifungal activities. The compound's reactivity with different chemical agents also results in diverse derivatives useful in various applications (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

科学的研究の応用

Antimicrobial Applications

2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives have demonstrated strong antibacterial activities against Staphylococcus aureus. The synthesis of these compounds from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid indicates their potential in developing new antibacterial agents (I. Hirao, Y. Kato, & T. Hirota, 1971). Further research confirms that certain derivatives exhibit antimicrobial activity in vitro against a wide range of bacteria and fungi, highlighting their versatility as potential antimicrobial agents (H. Gadebusch & H. Basch, 1974).

Antituberculosis Activity

Some derivatives of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole have been synthesized and evaluated for their antituberculosis activity. These compounds, particularly those involving hydrazide treatments and subsequent reactions, showed promising results against Mycobacterium tuberculosis, indicating their potential role in combating tuberculosis (Alex D Martin, 2013).

Synthesis Methodologies

Research has also focused on the synthesis methodologies of 2-(2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives. For instance, the development of eco-friendly protocols for preparing 2-aryl-1,3,4-oxadiazoles using hydrazides and highly reactive intermediates in water without additional catalysts offers a green approach to synthesizing these compounds (F.-J. Zhu et al., 2015). Microwave irradiation has been utilized to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, presenting a method with advantages such as high yield and simple work-up procedures, which could streamline the production of these compounds for further research and application (Li Zheng, 2004).

特性

IUPAC Name |

2-(furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4/c16-15(17)9-5-3-8(4-6-9)11-13-14-12(19-11)10-2-1-7-18-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHCLQCILQBVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)

![4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)

![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)

![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)

![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)

![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)